Ammonium O,O-dimethyl dithiophosphate

Descripción general

Descripción

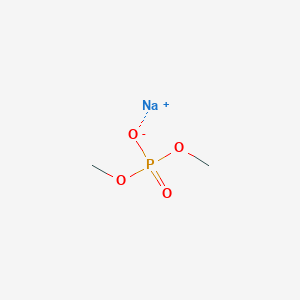

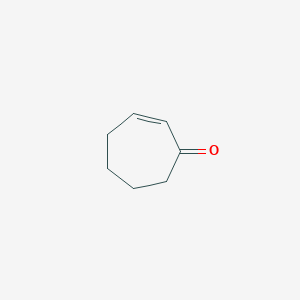

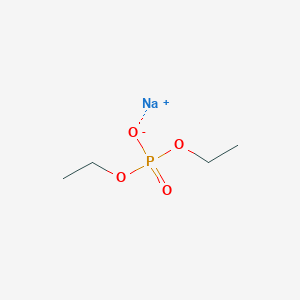

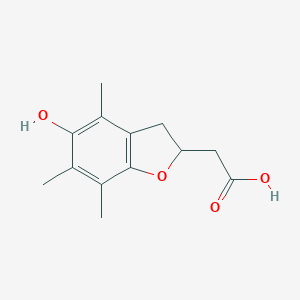

Ammonium O,O-dimethyl dithiophosphate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds typically consist of a phosphorus atom bonded to sulfur and oxygen atoms, with various organic groups attached. While the specific compound "Ammonium O,O-dimethyl dithiophosphate" is not directly described in the provided papers, they do discuss related compounds that share structural similarities, such as the presence of a phosphorus atom coordinated to sulfur and oxygen atoms in a distorted tetrahedral geometry .

Synthesis Analysis

The synthesis of related compounds involves the formation of anions and cations that are joined into infinite chains by hydrogen bonds. For example, the compound [NMe2H2]+[(i-PrO)2PS2]− is formed by dimethylammonium cations and diisopropyldithiophosphate anions linked by N-H...S hydrogen bonds . Although the synthesis of Ammonium O,O-dimethyl dithiophosphate is not explicitly detailed, it can be inferred that similar synthetic strategies involving the careful selection of starting materials and control of reaction conditions would be applicable.

Molecular Structure Analysis

The molecular structure of related dithiophosphate compounds reveals a distorted tetrahedral environment around the phosphorus atom. In the case of the triethyl ammonium salt of O,O′-bis(o-tolyl)dithiophosphate, the coordination sphere includes two sulfur and two oxygen atoms, with N–H–S bonding involving one of the sulfur atoms . This suggests that Ammonium O,O-dimethyl dithiophosphate would also exhibit a distorted tetrahedral geometry around the phosphorus center.

Chemical Reactions Analysis

The chemical reactions involving dithiophosphate compounds are not directly discussed in the provided papers. However, it is known that dithiophosphates can act as ligands, coordinating to metal ions, and can be involved in various organic transformations. For instance, silica-supported ammonium dihydrogen phosphate is used as a catalyst for the synthesis of dibenzo[a,j]xanthenes , indicating the potential reactivity of ammonium phosphates in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ammonium O,O-dimethyl dithiophosphate can be extrapolated from the properties of similar compounds. For example, the crystalline structure of [NMe2H2]+[(i-PrO)2PS2]− shows that these compounds can form stable crystalline materials with specific bond lengths and angles, such as SPS and OPO valence angles . These properties are crucial for understanding the reactivity and potential applications of these compounds in various chemical contexts.

Aplicaciones Científicas De Investigación

Environmental and Agricultural Impact

Ammonium-based compounds, such as ammonium sulphate, are widely used as fertilizers due to their nitrogen content. However, their use can lead to ammonia volatilization, especially in soils with pH > 7, contributing to atmospheric ammonia emissions. A study by Powlson and Dawson (2021) highlighted the potential environmental impact of ammonium-based fertilizers, suggesting that alternative sulfur sources could significantly decrease ammonia emissions from agricultural practices (Powlson & Dawson, 2021).

Industrial and Chemical Processing

Dithiophosphate compounds are known for their diverse industrial applications, particularly in transition metal complex chemistry. A review on the chemistry and properties of dithiophosphate complexes by Wasson, Woltermann, and Stoklosa (1973) assessed their use, indicating that these compounds could serve as ligands in various chemical reactions, affecting structures and electronic properties of metal complexes. This suggests potential applications of AODD in catalysis or as a ligand in coordination chemistry (Wasson et al., 1973).

Water Treatment and Pollution Control

The removal of ammonium from water and wastewater is a critical environmental issue. Studies on various adsorbents for ammonium removal indicate that ion exchange and adsorption methods are effective and environmentally friendly technologies. Huang et al. (2017) reviewed cost-effective adsorbents for ammonium removal, presenting an overview of the materials and their adsorption capacities. This research could inform the development of new materials or processes for treating water contaminated with ammonium or related compounds, potentially including AODD (Huang et al., 2017).

Safety And Hazards

Direcciones Futuras

While the future directions for Ammonium O,O-dimethyl dithiophosphate are not explicitly mentioned in the search results, it is noted that there has been significant interest in this chemistry, and numerous studies have been conducted to understand the fundamental interactions of dithiophosphinates with several base metal sulfides and precious metals .

Propiedades

IUPAC Name |

azanium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGORMGERPBFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

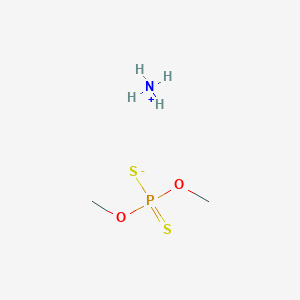

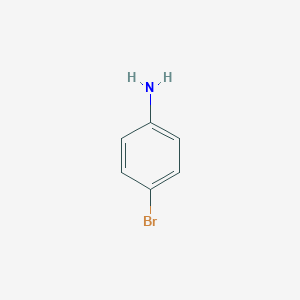

COP(=S)(OC)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

756-80-9 (Parent) | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00147661 | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium O,O-dimethyl dithiophosphate | |

CAS RN |

1066-97-3 | |

| Record name | Phosphorodithioic acid, O,O-dimethyl ester, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)

![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)